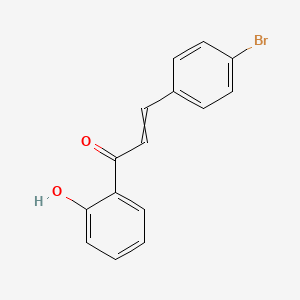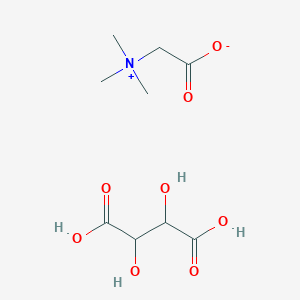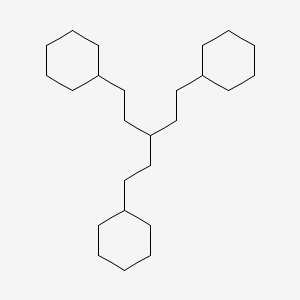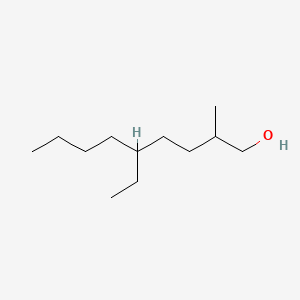
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione is a macrocyclic compound with the molecular formula C₁₂H₂₀O₇S. It is characterized by its unique structure, which includes five oxygen atoms and one sulfur atom within an 18-membered ring.
Méthodes De Préparation
The synthesis of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of diethylene glycol with thiodiglycolic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms in the ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and processes.
Mécanisme D'action
The mechanism by which 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The macrocyclic structure allows for the encapsulation of target molecules, facilitating their transport and interaction with specific molecular targets. This property is particularly useful in drug delivery systems, where the compound can enhance the bioavailability and efficacy of therapeutic agents .
Comparaison Avec Des Composés Similaires
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione can be compared with other macrocyclic compounds, such as crown ethers and cryptands. While crown ethers primarily contain oxygen atoms, the inclusion of a sulfur atom in this compound imparts unique chemical properties, such as increased affinity for certain metal ions. Similar compounds include:
Crown ethers: Macrocyclic compounds with multiple oxygen atoms.
Propriétés
Numéro CAS |
63689-59-8 |
|---|---|
Formule moléculaire |
C12H20O7S |
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
1,4,7,10,13-pentaoxa-16-thiacyclooctadecane-5,9-dione |
InChI |
InChI=1S/C12H20O7S/c13-11-9-17-10-12(14)19-4-2-16-6-8-20-7-5-15-1-3-18-11/h1-10H2 |
Clé InChI |
KRKIOBBKQQFGOP-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)COCC(=O)OCCOCCSCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
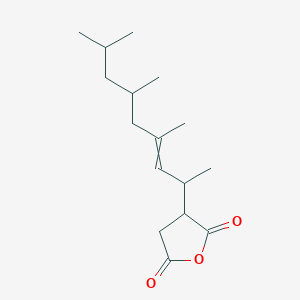
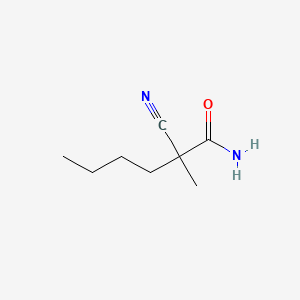
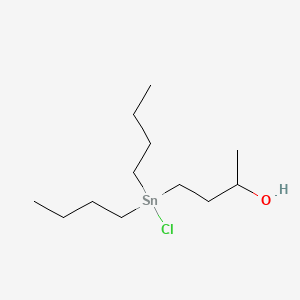
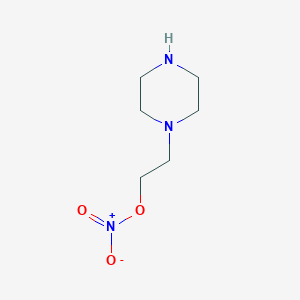
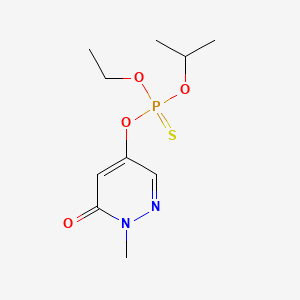


![N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
